molecular formula C20H11N3O3S2 B2908164 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681168-54-7

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2908164
CAS No.: 681168-54-7
M. Wt: 405.45
InChI Key: QNNSZRWNDGMGRO-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that integrates coumarin, thiazole, and benzo[d]thiazole moieties. This compound is of significant interest due to its potential biological activities, including antioxidant, antimicrobial, and cytotoxic properties .

Mechanism of Action

Target of Action

Thiazoles, a key structural component of this compound, are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, and cell proliferation, among others.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level. These could potentially include modulation of enzyme activity, alteration of cell signaling pathways, and changes in cell proliferation and survival, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with benzo[d]thiazole-6-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure comprising a thiazole moiety, a chromenyl group, and a benzo[d]thiazole component. This unique combination contributes to its diverse biological activities. The molecular formula is C19H13N3O5SC_{19}H_{13}N_{3}O_{5}S, with a molecular weight of approximately 395.39 g/mol.

Antitumor Activity

Thiazole derivatives, including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide, have demonstrated significant antitumor properties. Research indicates that modifications in the thiazole structure can enhance cytotoxic effects against various cancer cell lines. For example, studies have shown that certain thiazole derivatives exhibit IC50 values in the low micromolar range against Bcl-2 expressing cells, suggesting that structural adjustments can improve efficacy .

Case Study:
A study evaluated several thiazole derivatives similar to this compound against different cancer cell lines. Results indicated that specific substitutions at the 4-position of the phenyl ring significantly increased cytotoxicity, with some compounds achieving IC50 values below 1 µg/mL .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, effective against pathogens such as Staphylococcus aureus. The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial potency .

Case Study:
In one investigation, new substituted phenylthiazol derivatives were synthesized and tested for antibacterial activity. The results showed that several compounds exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .

Apoptosis Induction

Many thiazole compounds are known to trigger apoptotic pathways in cancer cells by modulating proteins involved in cell death, such as Bcl-2 family proteins .

Enzyme Inhibition

The compound may inhibit critical enzymes involved in metabolic pathways of both pathogens and cancer cells, disrupting their growth and proliferation .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. Key findings from SAR studies include:

Structural FeatureActivity Description
Thiazole ringEssential for cytotoxicity and enzyme inhibition
Electron-donating groupsEnhance antimicrobial activity
Substituents on phenyl ringsAffect binding affinity to target proteins

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its combination of coumarin, thiazole, and benzo[d]thiazole moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one or two of these moieties .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a thiazole ring, a chromenone moiety, and a benzamide core, which may contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12N2O3S2\text{C}_{16}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_2

This structure includes:

  • A chromenone moiety
  • A thiazole ring
  • A benzamide core

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method begins with the preparation of the chromenone derivative, which is then reacted with thiazole derivatives. The synthesis often employs techniques such as microwave-assisted synthesis and various solvent systems to enhance yield and purity .

Anticancer Activity

Research has indicated that compounds containing thiazole and chromenone moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation with IC50 values in the low micromolar range. The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

CompoundCell LineIC50 (µM)
3iMCF72.7
9A4311.61
10Jurkat1.98

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial topoisomerases, which are crucial for DNA replication .

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with a similar structural framework have shown promising results in inhibiting AChE, which is a target for Alzheimer’s disease treatment. The inhibition of AChE leads to increased levels of acetylcholine, thereby improving cognitive function in models of neurodegeneration .

Case Studies

  • Anticancer Evaluation : In a study evaluating various thiazole derivatives, it was found that modifications in the thiazole ring significantly influenced anticancer activity. The compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin in certain cancer cell lines .
  • Antimicrobial Testing : A series of thiazole derivatives were synthesized and tested against multiple bacterial strains. Results indicated that compounds with similar structural features to N-(4-(2-oxo-2H-chromen-3-y)thiazol-2-y)benzo[d]thiazole-6-carboxamide displayed greater efficacy than traditional antibiotics .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3S2/c24-18(12-5-6-14-17(8-12)28-10-21-14)23-20-22-15(9-27-20)13-7-11-3-1-2-4-16(11)26-19(13)25/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNSZRWNDGMGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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